![molecular formula C17H12BrFN4O2S2 B2873987 4-bromo-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392297-60-8](/img/structure/B2873987.png)
4-bromo-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-bromo-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide” is a complex organic molecule. It contains several functional groups including a bromine atom, a fluorine atom, an aniline group, a thiadiazole ring, and a benzamide group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the bromine and fluorine atoms could be introduced via halogenation reactions. The aniline group could be added via a nucleophilic substitution reaction. The thiadiazole ring could be formed via a cyclization reaction. And finally, the benzamide group could be added via an acylation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromine and fluorine atoms would likely add significant weight to the molecule. The aniline group, thiadiazole ring, and benzamide group would contribute to the overall shape and size of the molecule .Chemical Reactions Analysis
Given the various functional groups present in this compound, it could potentially participate in a variety of chemical reactions. For example, the bromine atom could be replaced via a nucleophilic substitution reaction. The aniline group could participate in electrophilic aromatic substitution reactions. The thiadiazole ring could undergo addition reactions. And the benzamide group could participate in hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the various functional groups it contains. For example, the bromine and fluorine atoms would likely make the compound relatively heavy and possibly volatile. The aniline group, thiadiazole ring, and benzamide group would likely contribute to the compound’s solubility, melting point, boiling point, and other physical properties .Scientific Research Applications
Photodynamic Therapy Applications
The compound's relevance in photodynamic therapy, specifically through its association with compounds that possess high singlet oxygen quantum yields, makes it a candidate for cancer treatment. The study by Pişkin, Canpolat, and Öztürk (2020) on zinc phthalocyanine derivatives, which share structural similarities with the compound , underscores the potential of such molecules in photodynamic therapy due to their good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition for Antitumor Applications
Research by Ilies et al. (2003) on the inhibition of the carbonic anhydrase isozyme IX by halogenosulfanilamide and halogenophenylaminobenzolamide derivatives, including compounds structurally related to 4-bromo-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide, revealed potential antitumor applications. These compounds demonstrated potent inhibition of CA IX, a tumor-associated enzyme, suggesting their utility in designing CA IX-selective inhibitors for cancer therapy (Ilies et al., 2003).
Synthesis and Antimicrobial Applications
A study by Jagtap et al. (2010) on fluoro-substituted sulphonamide benzothiazole derivatives for antimicrobial screening highlighted the synthesis and biological evaluation of compounds that bear resemblance to the chemical structure . These compounds exhibited significant antimicrobial activity, underscoring the relevance of such molecules in developing new antimicrobial agents (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).
Anticancer Evaluation
Tiwari et al. (2017) conducted a study on Schiff’s bases containing a thiadiazole scaffold and benzamide groups, synthesized under microwave irradiation. These compounds, similar in structure to this compound, were evaluated for their in vitro anticancer activity against several human cancer cell lines, demonstrating promising anticancer activity and suggesting their potential in cancer treatment (Tiwari et al., 2017).
Future Directions
The study of complex organic molecules like this one is a vibrant field of research with many potential future directions. For example, researchers could explore the synthesis of this compound using different methods or starting materials. They could also investigate its reactivity with various reagents. Additionally, they could study its potential applications in fields such as medicinal chemistry, materials science, or chemical biology .
Properties
IUPAC Name |
4-bromo-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN4O2S2/c18-11-3-1-10(2-4-11)15(25)21-16-22-23-17(27-16)26-9-14(24)20-13-7-5-12(19)6-8-13/h1-8H,9H2,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWMITZHPJKZAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2873904.png)
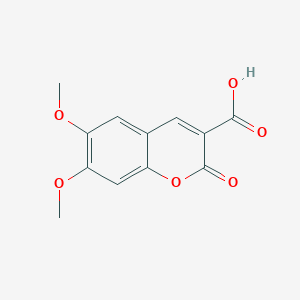
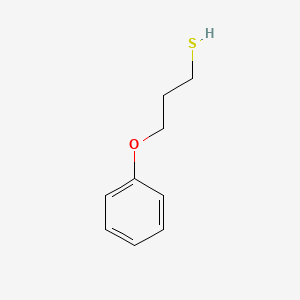

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2873908.png)
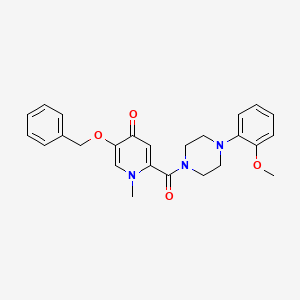

![(2E)-7-chloro-2-[(4-methoxyanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2873913.png)
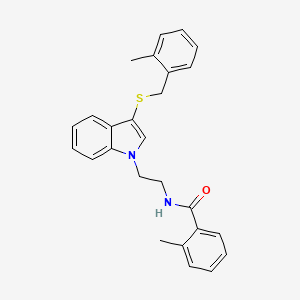
![2-ethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2873917.png)
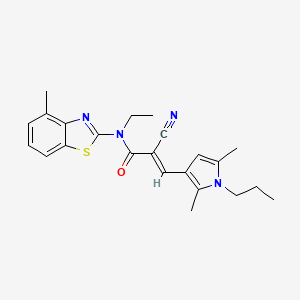
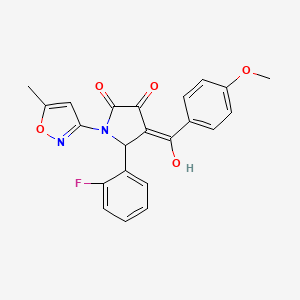
![2-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamido}thiophene-3-carboxamide](/img/structure/B2873925.png)

